An In-depth Technical Guide to (2,6-Dibromopyridin-3-yl)methanol (CAS 55483-88-0)
An In-depth Technical Guide to (2,6-Dibromopyridin-3-yl)methanol (CAS 55483-88-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,6-Dibromopyridin-3-yl)methanol, with CAS number 55483-88-0, is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring two bromine atoms and a hydroxymethyl group on the pyridine ring, makes it a valuable intermediate for the synthesis of a wide range of more complex molecules, particularly in the field of medicinal chemistry. The bromine atoms provide reactive handles for various cross-coupling reactions, while the hydroxymethyl group can be further functionalized or oxidized. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (2,6-Dibromopyridin-3-yl)methanol, with a focus on its utility in drug discovery and development.
Chemical Properties and Data
(2,6-Dibromopyridin-3-yl)methanol is a white to yellow solid or liquid at room temperature.[1] It is characterized by the presence of a pyridine ring substituted with two bromine atoms at positions 2 and 6, and a methanol group at position 3. This structure provides a unique combination of reactivity and functionality.
| Property | Value | Reference |
| CAS Number | 55483-88-0 | [1] |
| Molecular Formula | C6H5Br2NO | [1] |
| Molecular Weight | 266.92 g/mol | [1] |
| IUPAC Name | (2,6-dibromo-3-pyridinyl)methanol | [1] |
| Physical Form | White to Yellow Solid or liquid | [1] |
| Purity | Typically ≥98% | [1] |
| Storage Temperature | 2-8°C under an inert atmosphere | [1] |
Spectroscopic Data
| Spectroscopic Data | Expected Characteristics |
| ¹H NMR | Signals corresponding to the pyridine ring protons and the methylene protons of the hydroxymethyl group. |
| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring and the hydroxymethyl group. |
| IR | Stretching frequencies for O-H (alcohol), C-H (aromatic and aliphatic), C=N, C=C (pyridine ring), and C-Br bonds. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for two bromine atoms. |
Synthesis
A definitive, detailed experimental protocol for the synthesis of (2,6-Dibromopyridin-3-yl)methanol was not found in the available public literature. However, its synthesis can be conceptually derived from known organic chemistry transformations. A plausible synthetic route would involve the reduction of the corresponding carboxylic acid or aldehyde.
A related patent describes the synthesis of 2,6-dibromopyridine from 2,6-dichloropyridine via a refluxing reaction with a bromide source.[4] Another patent details the preparation of 2,6-bis(hydroxymethyl)pyridine, which could potentially be a precursor for further bromination.[5] A biocatalytic process for the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine has also been reported, offering a greener alternative to traditional chemical methods.[6]
The synthesis of 2,6-dibromomethylpyridine has been achieved through the bromination of 2,6-lutidine using N-bromosuccinimide (NBS) or by the bromination of 2,6-dimethylolpyridine with reagents like PBr3 or hydrobromic acid.[7] These methods highlight the general strategies that could be adapted for the synthesis of (2,6-Dibromopyridin-3-yl)methanol.
Experimental Protocols
As no specific experimental protocol for the synthesis of (2,6-Dibromopyridin-3-yl)methanol was found, a generalized protocol based on the synthesis of similar compounds is provided for illustrative purposes.
Hypothetical Synthesis of (2,6-Dibromopyridin-3-yl)methanol from 2,6-Dibromo-3-pyridinecarboxylic acid:
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Step 1: Esterification of 2,6-Dibromo-3-pyridinecarboxylic acid. The carboxylic acid would be converted to its corresponding methyl or ethyl ester using standard esterification methods, such as reaction with methanol or ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).
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Step 2: Reduction of the Ester. The resulting ester would then be reduced to the primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (THF). The reaction would be performed at low temperature and then allowed to warm to room temperature.
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Step 3: Work-up and Purification. After the reaction is complete, it would be carefully quenched with water and a sodium hydroxide solution. The resulting solid would be filtered off, and the organic layer would be separated, dried over an anhydrous salt (e.g., Na2SO4), and concentrated under reduced pressure. The crude product would then be purified by column chromatography on silica gel.
Applications in Drug Discovery and Development
(2,6-Dibromopyridin-3-yl)methanol is a valuable building block for the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents. The two bromine atoms can be selectively functionalized through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions, to introduce different substituents. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or used in ether or ester linkages.
While specific examples of the use of (2,6-Dibromopyridin-3-yl)methanol in the synthesis of bioactive molecules were not found in the searched literature, the utility of substituted pyridines in medicinal chemistry is well-established. Pyridine-containing compounds are known to exhibit a wide range of biological activities.[8][9][10][11][12]
Visualizations
Synthetic Utility Workflow
The following diagram illustrates the potential synthetic transformations of (2,6-Dibromopyridin-3-yl)methanol, highlighting its utility as a versatile building block.
Caption: Synthetic utility of (2,6-Dibromopyridin-3-yl)methanol.
Logical Relationship in Drug Discovery
The following diagram illustrates the logical flow of utilizing (2,6-Dibromopyridin-3-yl)methanol as a building block in a typical drug discovery process.
Caption: Drug discovery workflow using (2,6-Dibromopyridin-3-yl)methanol.
Safety and Handling
(2,6-Dibromopyridin-3-yl)methanol is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] The signal word for this compound is "Warning".[1] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(2,6-Dibromopyridin-3-yl)methanol is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its di-bromo substitution allows for selective functionalization, while the hydroxymethyl group provides an additional site for modification. Although detailed experimental protocols and specific applications in the synthesis of bioactive molecules are not extensively documented in the public domain, its structural features suggest significant potential for the creation of novel and diverse chemical entities. Further research into the synthetic utility of this compound is warranted and could lead to the discovery of new therapeutic agents.
References
- 1. (2,6-Dibromopyridin-3-yl)methanol | 55483-88-0 [sigmaaldrich.com]
- 2. 2,6-Dibromopyridine(626-05-1) 1H NMR spectrum [chemicalbook.com]
- 3. (6-BROMO-PYRIDIN-3-YL)-METHANOL(122306-01-8) 1H NMR spectrum [chemicalbook.com]
- 4. CN102993086A - Method for synthesizing 2,6-dibromo pyridine - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. CN105399661A - Preparation method for 2,6-dibromo methyl pyridine - Google Patents [patents.google.com]
- 8. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
